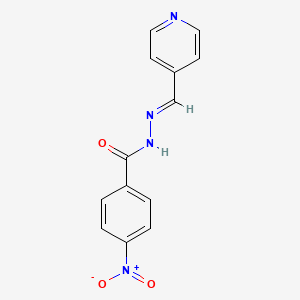

![molecular formula C15H23N5O3 B5556476 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is related to the chemical class of imidazole derivatives, which are known for their diverse biological activities and applications in chemical synthesis. Imidazole derivatives are pivotal in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the reaction of diketones with aldehydes, amines, or amidines in the presence of catalysts. For example, the synthesis of related compounds has been achieved through reactions involving acylation, carbonylation, or cyclization processes under various conditions to introduce specific functional groups or to construct the imidazole ring system (Duran & Canbaz, 2013).

Molecular Structure Analysis

Imidazole derivatives display a wide range of molecular geometries and electronic structures, significantly influenced by their substitution patterns. For instance, crystallographic studies reveal that the imidazolidine ring system can adopt planar configurations, with dihedral angles between attached rings indicating the degree of conjugation or steric hindrance affecting the overall molecular shape (Sethusankar et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including N-alkylation, acylation, and oxidation. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further synthetic applications. The reactivity is often influenced by the electron-donating or withdrawing nature of substituents on the imidazole ring (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of their substituents and molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications.

Chemical Properties Analysis

Imidazole derivatives exhibit a wide range of chemical properties, including acidity/basicity (as indicated by pKa values), redox potential, and photophysical properties. These properties are critical for their biological activity and interactions with biological targets. The acidity constants of similar acetamide derivatives, for instance, provide insight into their protonation states, which can influence their reactivity and interaction with biological molecules (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has identified certain derivatives of 1H-imidazol-1-yl-propionamide and acetamide, including compounds structurally related to 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide, as potential anticonvulsants. These compounds have shown effectiveness against seizures induced by maximal electroshock, highlighting their potential in the treatment of epilepsy and related disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Properties

Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These derivatives demonstrated significant activity against various human tumor cell lines, including melanoma. The structure-activity relationships of these compounds provide insights into the development of new anticancer agents (Duran & Demirayak, 2012).

Gastric Acid Secretion Inhibition

Compounds with a similar structural framework have been studied for their inhibitory effects on gastric acid secretions. Specific substitutions on the compound's structure have enhanced its effectiveness in inhibiting gastric acid secretion, potentially offering new avenues for treating conditions like peptic ulcers or gastroesophageal reflux disease (Yamakawa et al., 1991).

Histamine Receptor Agonists

Derivatives of imidazolyl compounds have been identified as partial agonists for the histamine H3 receptor. These compounds show different levels of agonist activity in vitro and in vivo, suggesting their potential use in the treatment of disorders related to histamine dysregulation (Sasse et al., 1999).

Propriétés

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(1-methylimidazol-2-yl)methyl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-5-7-20(10-12-16-6-8-17(12)2)13(21)9-11-14(22)19(4)15(23)18(11)3/h6,8,11H,5,7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYALWMWRQGHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=NC=CN1C)C(=O)CC2C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

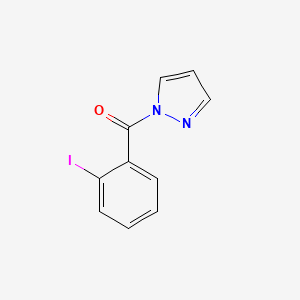

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

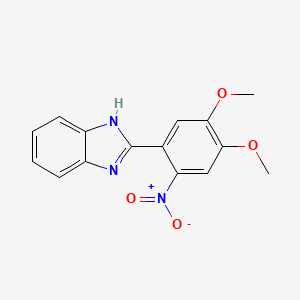

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)

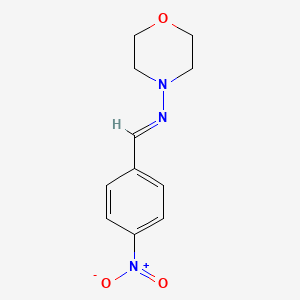

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)